molecular formula C15H19BrO3 B037543 Ethyl 7-(4-bromophenyl)-7-oxoheptanoate CAS No. 122115-53-1

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

Cat. No. B037543
M. Wt: 327.21 g/mol
InChI Key: DDKXIHMPQREOJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate and similar compounds have been synthesized through various methods. For example, ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, is synthesized from ethyl 2,2-diethoxyacetate through a four-step process, including esterification, cyclization, and oxidation processes, leading to a high total yield of the final product (Chen Xin-zhi, 2006).

Molecular Structure Analysis

The molecular structure of ethyl 7-(4-bromophenyl)-7-oxoheptanoate and related compounds has been studied using techniques like X-ray diffraction. For instance, the crystal and molecular structures of similar compounds such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have been reported, confirming the molecular configurations through single crystal X-ray diffraction data (M. Kaur et al., 2012).

Chemical Reactions and Properties

Various chemical reactions involving ethyl 7-(4-bromophenyl)-7-oxoheptanoate and related compounds have been explored. For example, the reaction of ethyl 4-halo-3-oxobutanoate with diethyl malonate and other compounds demonstrates the diverse reactivity of these types of esters (Tetsuzo Kato et al., 1978).

Physical Properties Analysis

The physical properties, such as crystallization behavior and molecular conformation, of ethyl 7-(4-bromophenyl)-7-oxoheptanoate and similar compounds have been extensively studied. For instance, compounds like ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate have been characterized using techniques like elemental analysis, FT-IR, and thermogravimetric analysis (M. Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties of ethyl 7-(4-bromophenyl)-7-oxoheptanoate, such as its reactivity and stability, are crucial for its applications in chemical synthesis. Studies like the photochemical reactions of related compounds, for instance, ethyl 2-oxo-1-cyclohexanecarboxylate, provide insights into their chemical behavior and potential applications (M. Tokuda et al., 1978).

Scientific Research Applications

  • Synthesis and Crystal Structure of Ethyl 5- (4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo [3,2-a]pyrimidine-6-carboxylate

    • Application Summary : This compound is synthesized as part of research into new antitumor agents. Its structure can be easily modified by changing the number and nature of substituents, making it attractive for medical chemists .
    • Methods of Application : The compound was synthesized and its crystal structure was established using Single Crystal X-Ray Diffraction (SCXRD) .
    • Results : The role of the halogen-π interaction on the formation of one-dimensional homochiral chains was revealed .
  • Biological Potential of Indole Derivatives

  • Ethyl 4-(4-bromophenyl)butanoate

  • Ethyl 2-bromo-(4-bromophenyl)acetate

Safety And Hazards

As with any chemical compound, handling “Ethyl 7-(4-bromophenyl)-7-oxoheptanoate” would require appropriate safety measures. The presence of the bromine atom suggests that it could be hazardous if ingested or inhaled .

Future Directions

The potential biological activity of brominated organic compounds suggests that “Ethyl 7-(4-bromophenyl)-7-oxoheptanoate” could be of interest in medicinal chemistry or related fields . Further studies would be needed to explore this potential .

properties

IUPAC Name

ethyl 7-(4-bromophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKXIHMPQREOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645509
Record name Ethyl 7-(4-bromophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

CAS RN

122115-53-1
Record name Ethyl 4-bromo-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122115-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(4-bromophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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